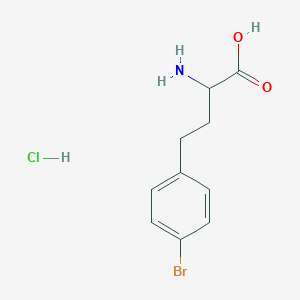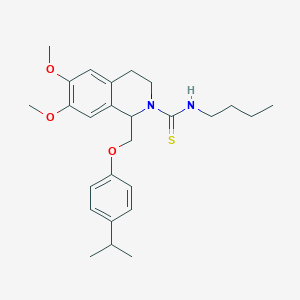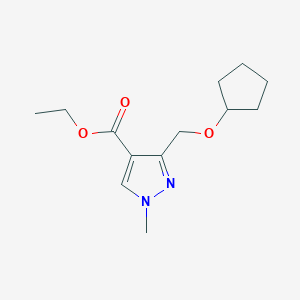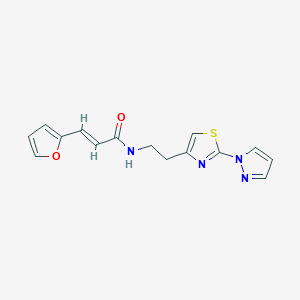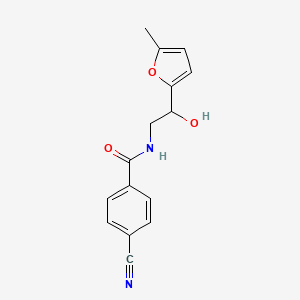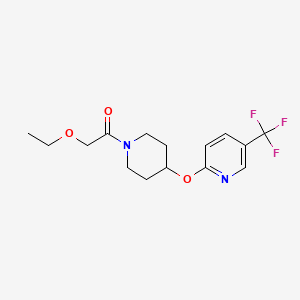![molecular formula C12H14ClNO B2486271 1-[2-(4-chlorophenyl)cyclopropyl]-1-ethanone O-methyloxime CAS No. 303986-24-5](/img/structure/B2486271.png)
1-[2-(4-chlorophenyl)cyclopropyl]-1-ethanone O-methyloxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds related to 1-[2-(4-chlorophenyl)cyclopropyl]-1-ethanone O-methyloxime involves complex organic reactions, including acylation, cyclization, and oximation. For example, the synthesis of (E)-1-(4-chlorophenyl)ethanone O-dehydroabietyloxime from dehydroabietic acid demonstrates the complexity and precision required in synthesizing such compounds (Jian-Qiang Zheng et al., 2014). Additionally, the "one-pot" reaction method has been employed for synthesizing related compounds, showcasing the efficiency improvements in chemical synthesis processes (Gao Xue-yan, 2011).
Molecular Structure Analysis
The crystal structure and molecular conformation of related compounds provide insights into their stability and reactivity. For instance, the crystal structure of (E)-1-(4-chlorophenyl)ethanone O-dehydroabietyloxime reveals specific conformational features such as chair and half-chair conformations of cyclohexane rings and an E conformation of the C=N bond, highlighting the importance of molecular structure in determining the compound's physical and chemical properties (Jian-Qiang Zheng et al., 2014).
Chemical Reactions and Properties
Compounds within this class participate in a variety of chemical reactions, including oxime formation and reactions with isocyanates. The preparation and reactivity of cyclopropenone oximes demonstrate the versatility and potential for further chemical modifications of these compounds (H. Yoshida et al., 1988).
Physical Properties Analysis
The physical properties, such as crystal structure and solvolysis reactions, are crucial for understanding the behavior of these compounds under different conditions. For example, the solvolysis reactions of 1,2-bis(trimethylsiloxy)cyclopropanes, leading to α-ketols and enones, provide insights into the stability and reactivity of cyclopropyl-containing compounds (Raymond Le Goaller & J. Pierre, 1978).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents and participation in cycloaddition reactions, highlight the synthetic utility and chemical diversity of these compounds. The efficient synthesis of phenyl cyclopropyl methanones and their evaluation as anti-mycobacterial agents exemplify the potential applications of these chemicals in medicinal chemistry (N. Dwivedi et al., 2005).
Scientific Research Applications
Crystal Structure Analysis
The compound's crystal structure has been examined, providing insights into its molecular conformation and interactions. This is essential for understanding its chemical properties and potential applications in various fields, such as material science or pharmaceuticals (Zheng, Cui, & Rao, 2014).
Synthesis Methods
Research has been conducted on the synthesis of this compound, focusing on cost-effective and scalable methods. This is vital for its practical application in industrial and pharmaceutical contexts (Hong-bo, 2009).
Intermediates in Insecticide Production
The compound is used as an intermediate in the production of certain insecticides, showcasing its role in agricultural chemical development (Xue-yan, 2011).
Pharmaceutical Intermediates
It serves as an intermediate in the synthesis of various pharmaceutical compounds, underlining its importance in drug development and medical research (Guo et al., 2017).
Antibacterial Properties
Some derivatives of this compound have been studied for their antibacterial activities, indicating potential uses in the development of new antibiotics or antiseptics (Chaudhary, Shukla, & Kant, 2021).
properties
IUPAC Name |
(E)-1-[2-(4-chlorophenyl)cyclopropyl]-N-methoxyethanimine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c1-8(14-15-2)11-7-12(11)9-3-5-10(13)6-4-9/h3-6,11-12H,7H2,1-2H3/b14-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFOPFLIRWQXMEB-RIYZIHGNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC)C1CC1C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OC)/C1CC1C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-chlorophenyl)cyclopropyl]-1-ethanone O-methyloxime | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![NCGC00347541-02_C42H66O15_beta-D-Glucopyranose, 1-O-[(3beta,5xi,9xi,18xi)-3-(beta-D-glucopyranuronosyloxy)-29-hydroxy-28-oxoolean-12-en-28-yl]-](/img/structure/B2486188.png)
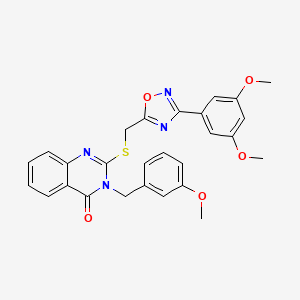
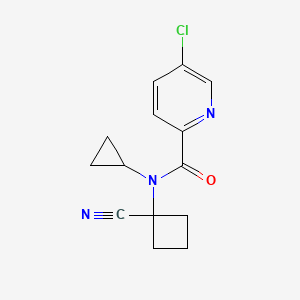
![3,4-diethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2486194.png)
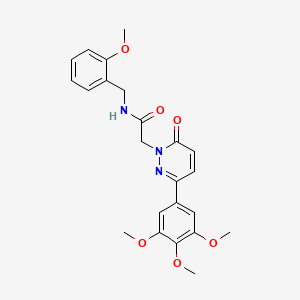

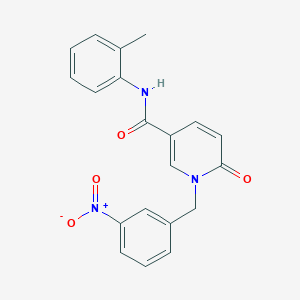
![1-[3-[(2-Methylphenyl)methyl]azetidin-1-yl]prop-2-en-1-one](/img/structure/B2486198.png)
